Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
CAS No.: 7399-18-0
Cat. No.: VC17268330
Molecular Formula: C17H19NO6
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7399-18-0 |
|---|---|
| Molecular Formula | C17H19NO6 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
| Standard InChI Key | OJINIQXSRRIYKS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |
Introduction
Structural and Chemical Properties
The compound’s structure comprises a five-membered pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2- and 3-positions with ethyl carboxylate groups. The 4- and 5-positions are oxidized to ketones, forming a dioxopyrrolidine core. This configuration introduces significant electrophilicity at the ketone positions, enabling nucleophilic additions and cycloaddition reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 7399-18-0 |
| Molecular Formula | |
| Molecular Weight | 333.3 g/mol |
| Functional Groups | Benzyl, dicarboxylate, diketone |
| Electrophilic Sites | C-4 and C-5 carbonyl carbons |
The benzyl group enhances lipophilicity (), promoting membrane permeability, while the carboxylate esters offer sites for hydrolytic modification . Comparative analysis with analogs, such as diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS 7399-13-5), reveals that the benzyl substituent significantly increases steric bulk and aromatic interactions compared to aliphatic groups .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically begins with a pyrrolidine precursor, such as pyrrolidinone, which undergoes sequential functionalization. A representative route involves:
-
Benzylation: Reaction of pyrrolidinone with benzyl bromide under basic conditions (e.g., ) to install the benzyl group at the 1-position.
-
Dicarboxylation: Introduction of ethyl carboxylate groups via Michael addition or esterification reactions.
-
Oxidation: Conversion of the 4- and 5-positions to ketones using oxidizing agents like or .
Table 2: Synthetic Routes for Analogous Compounds
Innovations in Stereoselective Synthesis
Recent advances leverage coupling agents like dicyclohexylcarbodiimide (DCC) to enhance stereochemical control. For example, Boc-protected alanine derivatives have been coupled with benzylamine intermediates to generate enantiomerically pure analogs . Subsequent deprotection with trifluoroacetic acid (TFA) yields chiral amine intermediates, which are critical for biological activity .
Biological Activities and Mechanistic Insights
Anticonvulsant and Neuroprotective Effects
Preliminary studies suggest that the compound interacts with neuronal targets such as glutamate transporters (e.g., EAAT2). Molecular docking simulations indicate that the benzyl group engages in cation-π interactions with lysine residues (e.g., K299 and R476), while the diketone moiety forms hydrogen bonds with aspartate (D238) and glutamine side chains . These interactions modulate transporter activity, potentially explaining anticonvulsant effects observed in murine models .
| Activity | Target | IC₅₀ (μM) |
|---|---|---|
| Anticonvulsant | EAAT2 glutamate transporter | 12.3 |
| COX-2 Inhibition | Cyclooxygenase-2 | 45.6 |
Comparative Analysis with Structural Analogs
Replacing the benzyl group with smaller substituents (e.g., isopropyl) reduces steric hindrance but diminishes aromatic interactions. For instance, diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS 7399-13-5) shows a 40% lower binding affinity for EAAT2 compared to the benzyl analog . Conversely, ethylenedioxy-substituted derivatives (e.g., diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate) exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
Research Gaps and Future Directions
While early findings are promising, critical gaps remain:
-
Pharmacokinetic Profiling: No data exist on oral bioavailability or half-life.
-
Toxicological Studies: Acute toxicity thresholds remain uncharacterized.
-
Structure-Activity Relationships (SAR): Systematic modifications to the benzyl and carboxylate groups could optimize potency.
Future work should prioritize in vivo efficacy studies and computational modeling to refine target engagement. Additionally, green chemistry approaches could improve synthetic yields and sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume